UR-2922 is a new generation oral platelet GPIIb/IIIa antagonist. UR-2922 is the active form of the prodrug UR-3216. UR-2922 possessed a high affinity for the human platelet receptor (K(d) <1 nM) with a slow dissociation rate (k(off)= 90 min) in vitro. UR-2922 induced no ligand-induced binding sites (LIBS) expression or prothrombotic activity in human platelets, distinctly different from orbofiban and other small molecule antagonists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Novel pathway-selective estrogen receptor (ER) inhibitor, inhibiting NF-kB transcriptional activity but being devoid of conventional estrogenic activity WAY-169916 is a pathway-selective estrogen receptor (ER) inhibitor. It acts by inhibiting NF-kB transcriptional activity but being devoid of conventional estrogenic activity.
WAY-181187 is a potent and selective 5-HT6 receptor agonist. WAY-181187 possesses high affinity binding (2.2 and 4.8 nM, respectively) at the human 5-HT6 receptor and profile as full receptor agonists (WAY-181187: EC50=6.6 nM, Emax=93%). In the rat frontal cortex, acute administration of WAY-181187 (3-30 mg/kg, subcutaneous (s.c.)) significantly increased extracellular GABA concentrations without altering the levels of glutamate or norepinephrine.
WAY-200070 is a potent and selective agonist of estrogen receptor β (ERβ; IC50s = 2 and 187 nM for human full-length ERβ and ERα, respectively). WAY-200070 (30 mg/kg, s.c. in mice) induces nuclear translocation of ERβ and increases c-fos activation and dopamine levels in the striatum four hours after administration. At the same dose, it decreases depressive-like behavior in the tail suspension test. It has anxiolytic effects in mice using the four-plate and stress-induced hyperthermia tests and in zebrafish larvae using a light-dark choice behavior test. In addition, WAY-200070 improves glucose and insulin sensitivity in mouse models of diabetes. WAY200070 is a selective ERβ receptor agonist that displays 68-fold selectivity over ERα (EC50 values are 2 and 155 nM for ERβ and ERα respectively). WAY200070 displays antianxiolytic and antidepressive effects in vivo.
WAY-208466 is a selective 5-HT6 receptor agonist (EC50 = 7.3 nM at the human 5-HT6 receptor). It has been shown to increase cortical GABA levels in rat frontal cortex, producing anxiolytic-like effects in vivo. 1 WAY-208466 2HCl is a selective serotonin 5-HT6 receptor agonist.
WAY-213613 is a potent, non-substrate inhibitor of EAAT2 (GLT-1) that displays > 44-fold selectivity over EAAT1 and EAAT3 (IC50 values are 85, 3787 and 5004 nM for EAAT2, EAAT3 and EAAT1 respectively). WAY-213613 exhibits no activity towards ionotropic and metabotropic glutamate receptors.